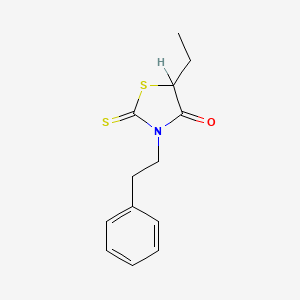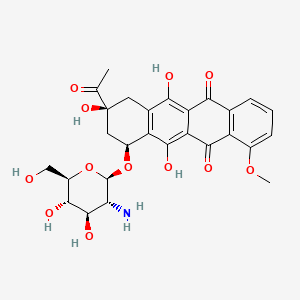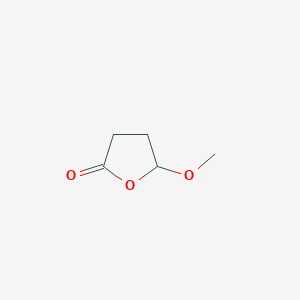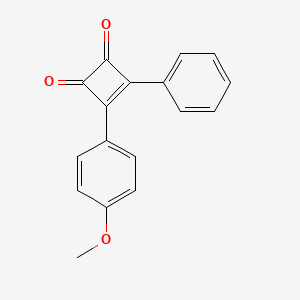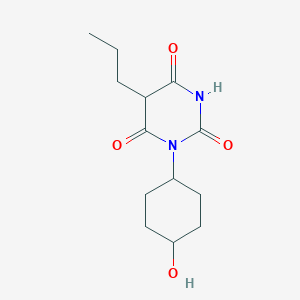
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid is a barbiturate derivative known for its unique chemical structure and potential applications in various fields Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties
Preparation Methods
The synthesis of 1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a hydroxylation reaction to form 4-hydroxycyclohexanone.
Barbituric Acid Formation: The 4-hydroxycyclohexanone is then reacted with urea and malonic acid derivatives under specific conditions to form the barbituric acid core.
Propyl Group Addition:
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The barbituric acid core can undergo substitution reactions, where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Major Products: The major products formed depend on the specific reactions and conditions used, but they generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anesthetic agent, as well as its effects on the central nervous system.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid involves its interaction with the central nervous system. It acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The hydroxycyclohexyl and propyl groups may influence its binding affinity and efficacy at these receptors.
Comparison with Similar Compounds
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid can be compared with other barbiturate derivatives, such as:
Phenobarbital: Known for its long-acting sedative effects.
Pentobarbital: Used for its short-acting anesthetic properties.
Secobarbital: Known for its intermediate-acting sedative effects.
The unique addition of the hydroxycyclohexyl and propyl groups in this compound may provide distinct pharmacological properties, such as altered binding affinity and metabolic stability, making it a compound of interest for further research.
Properties
CAS No. |
21330-84-7 |
|---|---|
Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-(4-hydroxycyclohexyl)-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O4/c1-2-3-10-11(17)14-13(19)15(12(10)18)8-4-6-9(16)7-5-8/h8-10,16H,2-7H2,1H3,(H,14,17,19) |
InChI Key |
WKFVLXPVWIQVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
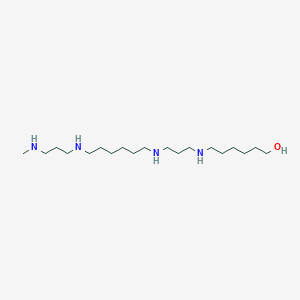

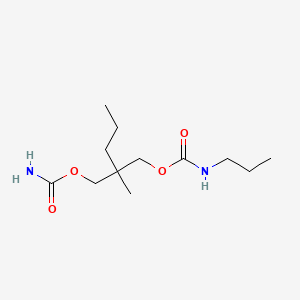

![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)
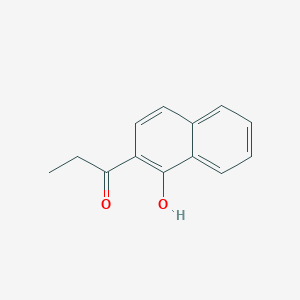
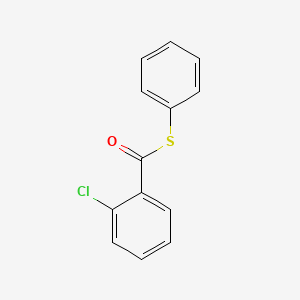
![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)

